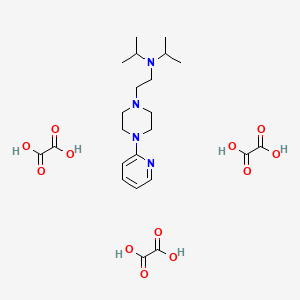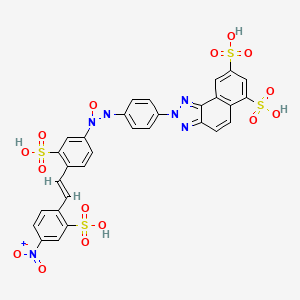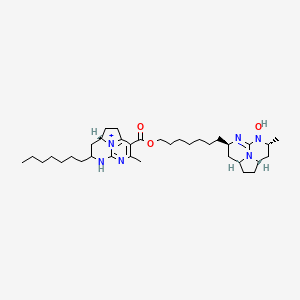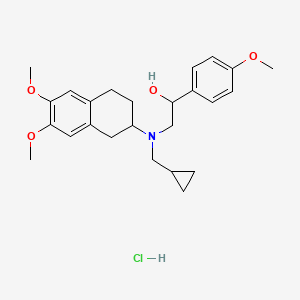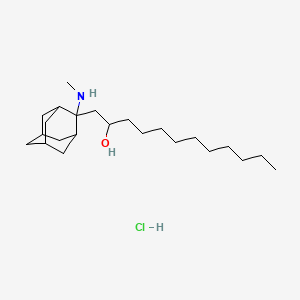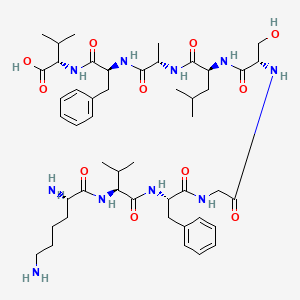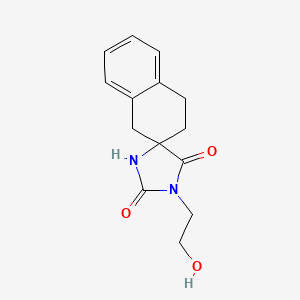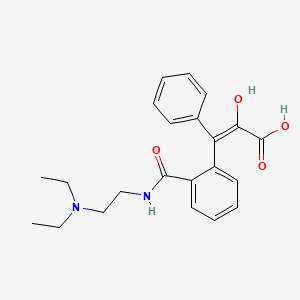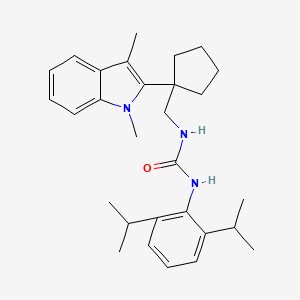
R-(-)-2,5-Dimethoxy-4-bromoamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-(-)-2,5-Dimethoxy-4-bromoamphetamine is a psychoactive compound belonging to the phenethylamine class. It is known for its hallucinogenic properties and has been studied for its potential effects on the central nervous system. This compound is structurally related to other well-known hallucinogens such as mescaline and 2,5-dimethoxy-4-iodoamphetamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-2,5-Dimethoxy-4-bromoamphetamine typically involves the bromination of 2,5-dimethoxyamphetamine. The process begins with the preparation of 2,5-dimethoxyamphetamine, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
R-(-)-2,5-Dimethoxy-4-bromoamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Applications De Recherche Scientifique
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and pathways.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances and as a tool for studying drug-receptor interactions.
Mécanisme D'action
The mechanism of action of R-(-)-2,5-Dimethoxy-4-bromoamphetamine involves its interaction with serotonin receptors in the brain. The compound acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets and pathways involved include the serotonin receptor signaling pathway, which plays a crucial role in the compound’s psychoactive effects.
Comparaison Avec Des Composés Similaires
R-(-)-2,5-Dimethoxy-4-bromoamphetamine is similar to other compounds in the phenethylamine class, such as:
Mescaline: A naturally occurring hallucinogen found in certain cacti.
2,5-Dimethoxy-4-iodoamphetamine: Another synthetic hallucinogen with similar effects.
2,5-Dimethoxy-4-methylamphetamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
What sets this compound apart is its specific substitution pattern and its unique interaction with serotonin receptors, which contribute to its distinct psychoactive profile.
Propriétés
Numéro CAS |
43061-15-0 |
|---|---|
Formule moléculaire |
C11H16BrNO2 |
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
(2R)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m1/s1 |
Clé InChI |
FXMWUTGUCAKGQL-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CC1=CC(=C(C=C1OC)Br)OC)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1OC)Br)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


